molecular formula C19H18FNO5S2 B11396141 2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

Cat. No.: B11396141
M. Wt: 423.5 g/mol
InChI Key: MPOYYDRNTCGZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-(isopropylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole: , commonly referred to as FISOX , is a heterocyclic compound with a unique structure. Let’s break down its name:

    2-(4-Fluorophenyl): This part of the compound contains a fluorine-substituted phenyl ring at position 2.

    5-(isopropylsulfonyl): The isopropylsulfonyl group is attached at position 5.

    4-[(4-methylphenyl)sulfonyl]: Here, a methyl-substituted phenyl ring is connected via a sulfonyl group at position 4.

    1,3-oxazole: The core of the compound is an oxazole ring, which consists of a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of FISOX. One common approach involves the cyclization of appropriate precursors. For example:

    Oxazole Formation: The oxazole ring can be synthesized by cyclization of an α,β-unsaturated ketone with an amine in the presence of an acid catalyst.

    Aryl Substitution: The aryl groups (fluorophenyl and methylphenyl) are introduced through electrophilic aromatic substitution reactions.

Industrial Production:

Chemical Reactions Analysis

Reactivity: FISOX can undergo various chemical reactions:

    Oxidation: The oxazole ring may be oxidized under appropriate conditions.

    Reduction: Reduction of the sulfonyl groups can lead to different derivatives.

    Substitution: Aromatic substitution reactions can modify the aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Lewis acids (e.g., AlCl₃) facilitate electrophilic aromatic substitution.

Major Products: The major products depend on the specific reaction conditions. Oxidation may yield N-oxides, while reduction could lead to saturated derivatives.

Scientific Research Applications

FISOX has diverse applications:

    Medicine: It exhibits potential pharmacological activity, making it a subject of interest for drug development.

    Chemical Biology: Researchers explore its interactions with biological targets.

    Materials Science: FISOX derivatives may find use in materials with specific properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. FISOX likely interacts with specific cellular targets, affecting pathways related to inflammation, cell signaling, or enzyme function.

Comparison with Similar Compounds

FISOX’s uniqueness lies in its combination of aryl substituents and the oxazole core. Similar compounds include other oxazoles, sulfonamides, and aryl-substituted heterocycles.

Properties

Molecular Formula

C19H18FNO5S2

Molecular Weight

423.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-5-propan-2-ylsulfonyl-1,3-oxazole

InChI

InChI=1S/C19H18FNO5S2/c1-12(2)27(22,23)19-18(28(24,25)16-10-4-13(3)5-11-16)21-17(26-19)14-6-8-15(20)9-7-14/h4-12H,1-3H3

InChI Key

MPOYYDRNTCGZRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)S(=O)(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.